molecular formula C12H13ClN4 B1481789 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2097996-79-5

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Cat. No.: B1481789
CAS No.: 2097996-79-5
M. Wt: 248.71 g/mol
InChI Key: ZTVOCMRTSWWBLT-UHFFFAOYSA-N
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Description

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline typically involves the construction of the imidazo[1,2-a]pyrazine core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a halogenated ketone, the imidazo[1,2-a]pyrazine ring can be formed through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable reactivity and applications.

    Imidazo[1,2-a]pyrimidines: Another class of compounds with a related core structure, often used in medicinal chemistry and material science.

Uniqueness

4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is unique due to the presence of the chloro and aniline substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

4-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-3-1-9(14)2-4-10/h1-4,7H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOCMRTSWWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 2
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 4
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 5
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Reactant of Route 6
4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

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